

# Role of And1 protein in DNA replication and repair

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An In-depth Technical Guide on the Role of And1 Protein in DNA Replication and Repair

Prepared for: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Acidic nucleoplasmic DNA-binding protein 1 (And1), also known as WDHD1, is a highly conserved, multifaceted protein that plays a pivotal role in maintaining genomic integrity. It is an essential component of the replisome, functioning as a critical adaptor protein that coordinates DNA replication with checkpoint activation and DNA repair pathways. Structurally, And1 is characterized by an N-terminal WD40 domain, a central SepB domain that facilitates its trimerization, and a C-terminal High-Mobility Group (HMG) box for DNA binding.[1][2][3] Functionally, And1 acts as a molecular hub, bridging the CMG (Cdc45-MCM-GINS) helicase with DNA polymerase  $\alpha$  to ensure efficient DNA synthesis.[2][4] Beyond its foundational role in replication, And1 is a key player in the DNA damage response (DDR). During replication stress, it is phosphorylated by ATR kinase, enabling its accumulation at stalled forks where it facilitates Claspin-mediated Chk1 activation to enforce the S-phase checkpoint.[5][6][7] Furthermore, And1 is indispensable for the homologous recombination (HR) repair of DNA double-strand breaks (DSBs), where it regulates the critical step of DNA end resection by recruiting the nuclease CtIP to damage sites.[8][9] Given its overexpression in various cancers and its essential roles in cell proliferation and genome stability, And1 has emerged as a promising therapeutic target for cancer treatment.[10] This document provides a comprehensive overview

of the molecular mechanisms, key interactions, and experimental methodologies related to And1's function.

## Molecular Architecture of And1

And1 is a large, acidic protein (approx. 125 kDa in *Xenopus laevis*) composed of multiple functional domains that dictate its diverse interaction capabilities and functions.<sup>[11]</sup> Its structure is highly conserved from yeast (where its ortholog is Ctf4) to humans.<sup>[9]</sup> The protein assembles into a homotrimer, a feature mediated by its SepB domain, which is thought to be essential for its function as a stable scaffold within the replisome.<sup>[1][12]</sup>

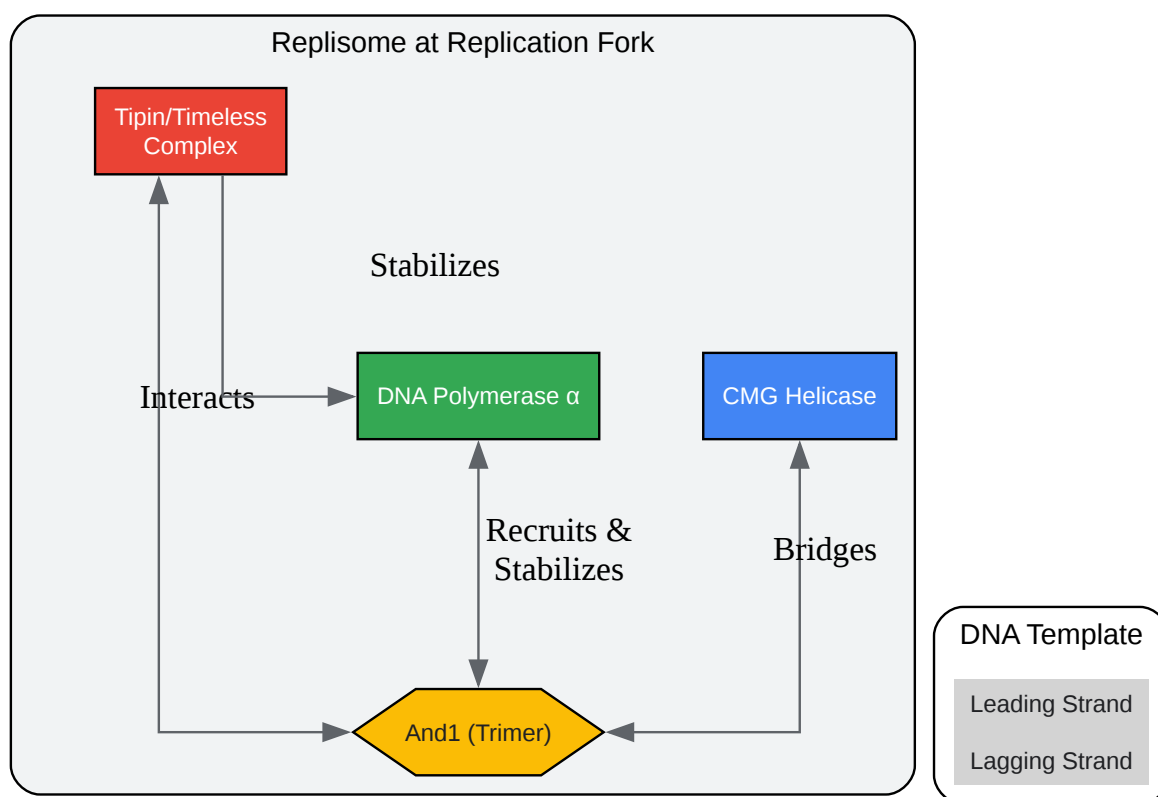
Table 1: Domain Architecture and Function of Human And1

Domain	Location	Key Functions	References
WD40 Repeats	N-terminus	Protein-protein interaction scaffold. Essential for proliferation and preventing replication fork resection and subsequent DSB formation.	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[11]</a>
SepB Domain	Central	Mediates the homotrimerization of And1, forming a stable hub. Provides a binding groove for interaction partners like DNA polymerase $\alpha$ .	<a href="#">[1]</a> <a href="#">[2]</a>
HMG-box	C-terminus	High-Mobility Group box. Binds directly to various DNA structures, including single-stranded DNA (ssDNA) and four-way junctions. Important for rapid DNA replication.	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[11]</a> <a href="#">[13]</a>

## Role of And1 in DNA Replication

And1 is an integral component of the replisome, essential for the efficient progression of S phase.[\[14\]](#) Its primary role is to act as a molecular tether, physically linking the CMG helicase, which unwinds the DNA, to DNA polymerase  $\alpha$  (Pol  $\alpha$ ), which initiates lagging strand synthesis.[\[2\]](#)[\[4\]](#) This coupling is crucial for coordinating the activities of the replisome and ensuring processive DNA synthesis.

The Tipin/Timeless complex, another key replisome component, interacts with And1.[6][15] This larger complex helps to stabilize the association of Pol  $\alpha$  with chromatin, promoting the stability of the replication fork, especially when encountering obstacles or under conditions of limited replication origins.[15][16] The HMG domain of And1 contributes to fast replication, while the WD40 domain is indispensable for cell proliferation, highlighting a separation of functions within the protein.[4]



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Caption: And1 acts as a central hub within the replisome.

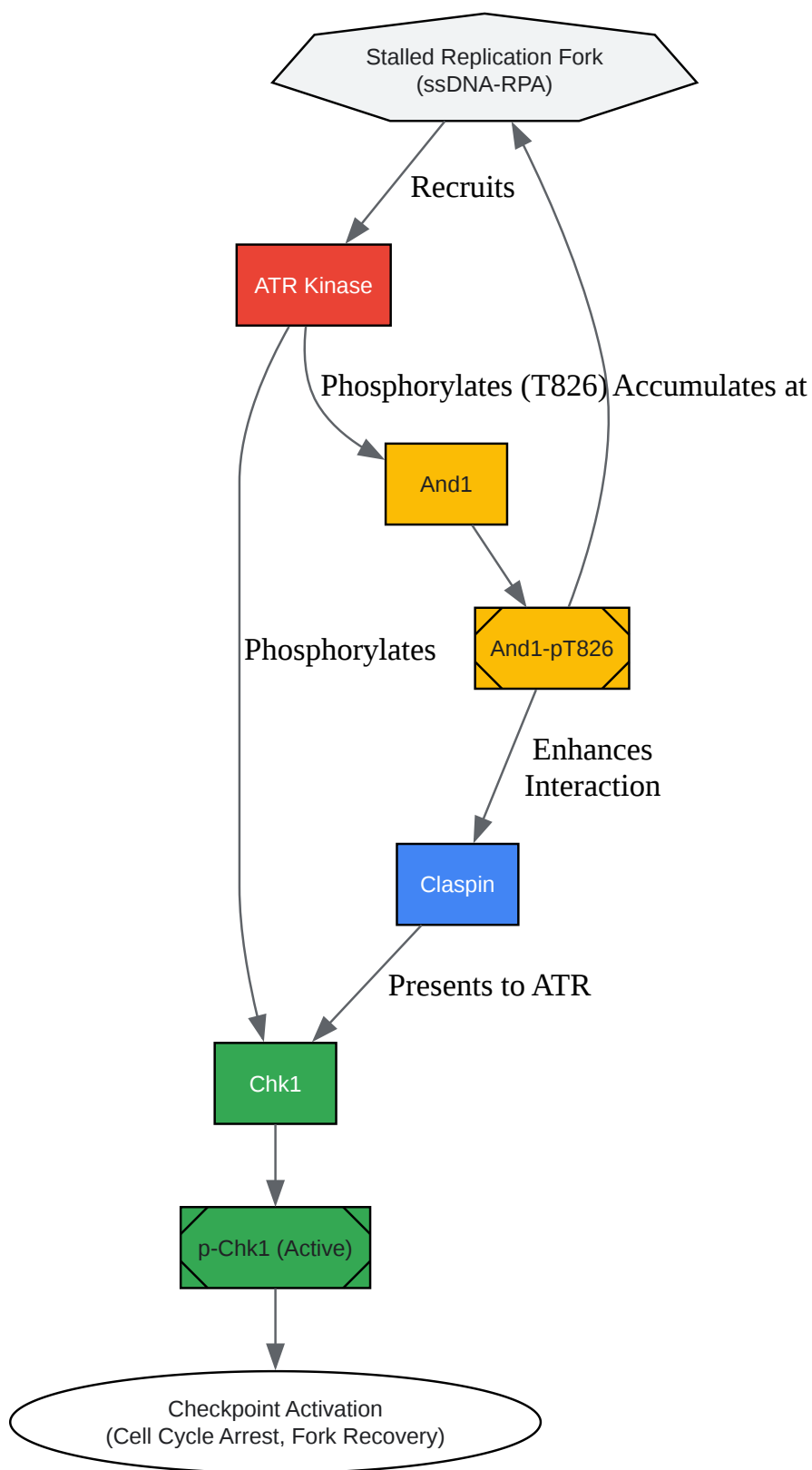
## Role of And1 in DNA Damage Response and Repair

And1 is a critical mediator in two major pathways that respond to DNA damage: the replication stress response and homologous recombination repair.

## Replication Stress and Checkpoint Activation

When replication forks stall due to DNA lesions or nucleotide depletion, a signaling cascade known as the S-phase checkpoint is activated to stabilize the fork and halt cell cycle progression. And1 is a key player in this ATR-Chk1 signaling pathway.[\[5\]](#)[\[17\]](#)

- **Recruitment and Phosphorylation:** Upon fork stalling, stretches of ssDNA are generated and coated by RPA. The ATR kinase is recruited to these sites. ATR then phosphorylates And1 at threonine 826 (T826).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Signal Amplification:** This phosphorylation event is crucial for And1's accumulation at the damage sites and enhances its interaction with the checkpoint mediator protein, Claspin.[\[5\]](#)[\[6\]](#)
- **Chk1 Activation:** And1, through its direct binding to ssDNA and its interaction with Claspin, facilitates the recruitment of Claspin to the stalled fork.[\[5\]](#)[\[17\]](#) This colocalization promotes the efficient phosphorylation and activation of the effector kinase Chk1 by ATR, thereby amplifying the checkpoint signal.[\[5\]](#)[\[18\]](#)
- **Fork Protection:** Beyond checkpoint signaling, And1 also has a direct role in protecting the physical structure of the stalled fork. Its WD40 domain prevents the degradation (resection) of the nascent DNA strand by the MRE11 nuclease, an activity that would otherwise lead to fork collapse and the formation of lethal DSBs.[\[4\]](#)



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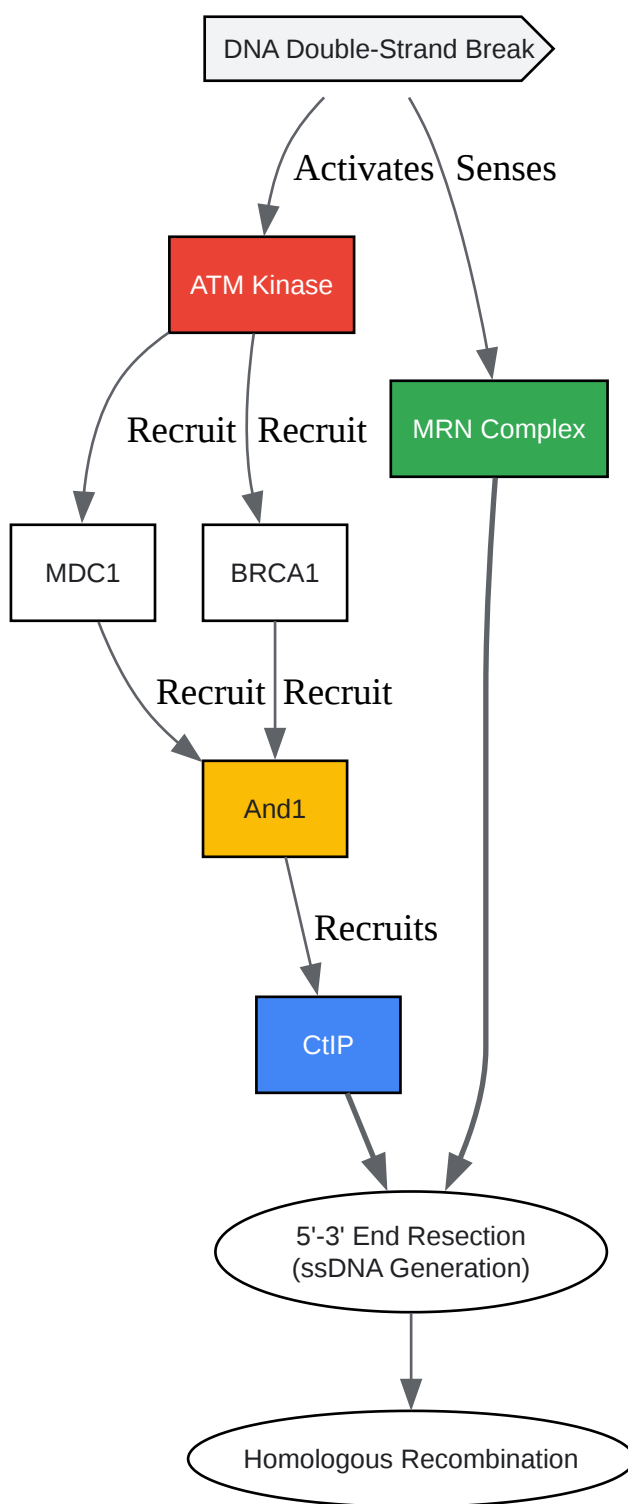
Caption: And1's role in the ATR-Chk1 checkpoint pathway.

## Homologous Recombination Repair

And1 is essential for the error-free repair of DNA double-strand breaks (DSBs) via homologous recombination (HR), a pathway active in the S and G2 phases of the cell cycle.<sup>[8][14]</sup> Its key function is to regulate DSB end resection, the initial and rate-limiting step of HR where the 5'-terminated strands at the break are nucleolytically degraded to create 3' ssDNA overhangs.<sup>[9]</sup>

- **Recruitment to DSBs:** Following a DSB, And1 is recruited to the damage site in a manner that depends on the upstream damage sensors and mediators MDC1, ATM, and BRCA1.<sup>[8][9]</sup>
- **Complex Formation:** At the break site, And1 forms a complex with the MRN complex (Mre11-Rad50-NBS1) and, critically, with the tumor suppressor protein CtIP.<sup>[9][19]</sup>
- **CtIP Recruitment:** And1 facilitates the recruitment and/or stabilization of CtIP at the DSB.<sup>[8][9]</sup> CtIP, in conjunction with the MRN complex, then initiates the end resection process.
- **Checkpoint Signaling:** By promoting resection and the generation of ssDNA, And1 also facilitates the ATR-mediated DNA damage response that is crucial for coordinating repair with cell cycle control.<sup>[9][20]</sup>

This function establishes a critical MDC1 → And-1 → CtIP axis that is fundamental for initiating HR repair.<sup>[8]</sup>



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Caption: The MDC1-And1-CtIP axis in homologous recombination.



## Quantitative Analysis of And1 Function

Quantitative data underscores the significance of And1's interactions and functions. While precise binding affinities ( $K_d$ ) are not detailed in the provided literature, functional assays provide quantitative insights into its roles.

Table 2: Summary of Quantitative Data on And1 Function

Parameter	Observation	Experimental Context	References
DNA Binding Affinity	And1 binds quantitatively to dsDNA-cellulose and is eluted with 150 mM NaCl, indicating high-affinity interaction.	DNA affinity chromatography of Xenopus oocyte nuclear extracts.	[2]
Effect on Cell Cycle	Depletion of And1 leads to a delay in S phase progression and an accumulation of cells in the late S/G2 phase.	siRNA-mediated knockdown in human cancer cell lines.	[14]
Replication Fork Speed	Replication in the absence of And1 causes a slowdown in fork speed.	Inducible degron system in avian cells.	[4]
DNA Damage	And1 depletion increases the accumulation of DNA damage and leads to the conversion of ssDNA gaps into DSBs in G2 phase.	Inducible degron system in avian cells.	[4][14]
HR Repair Efficiency	Depletion of And1 leads to a significant inhibition of homologous recombination repair of an I-SceI-induced DSB.	DR-GFP reporter assay in human cells.	[14]
Protein Interactions	Interactions of And1 with Claspin,	Co-immunoprecipitation	[6][7]

Timeless, Tipin, and RPA are significantly enhanced following treatment with hydroxyurea (HU) to induce replication stress. from human 293T cells.

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## Experimental Methodologies

The study of And1 relies on a range of molecular and cellular biology techniques to probe its interactions, localization, and function.

### siRNA-mediated Knockdown of And1

This protocol is used to transiently reduce the expression of And1 to study the functional consequences.

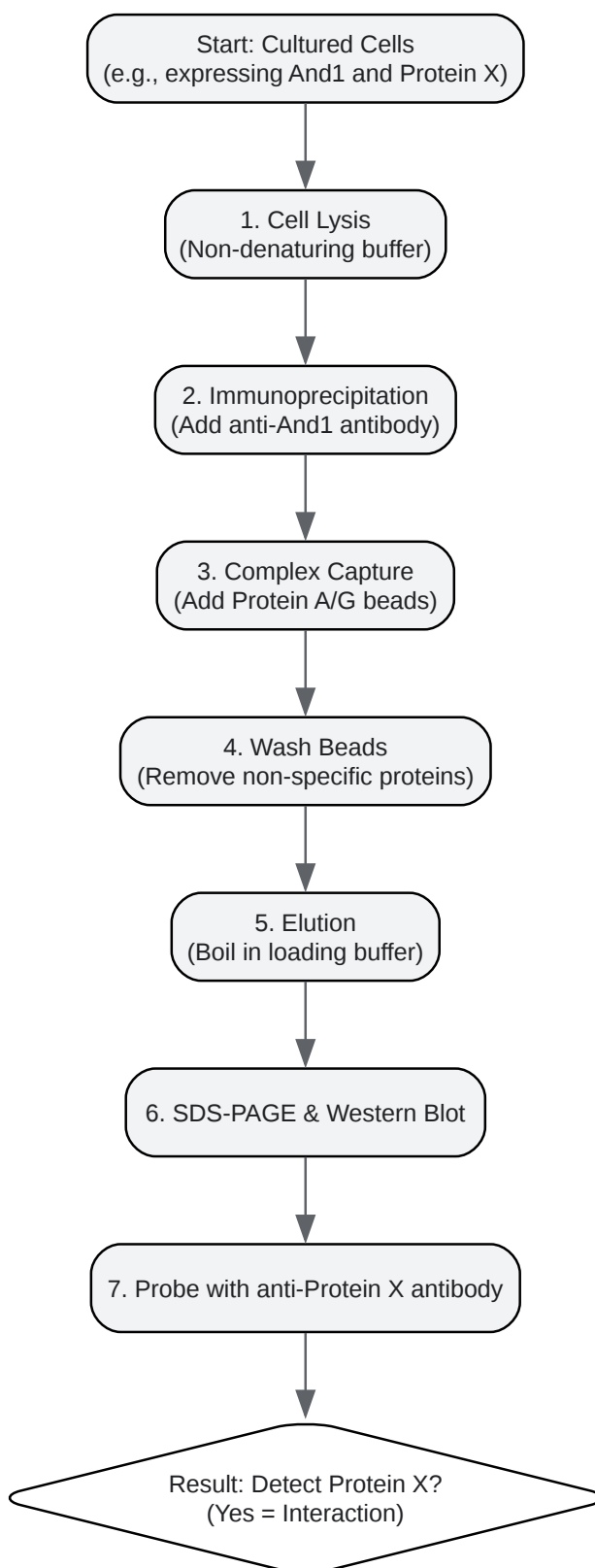
- Objective: To deplete endogenous And1 protein levels in cultured cells.
- Methodology:
  - Cell Culture: Plate human cells (e.g., U2OS, HCT116) at a density that will result in 30-50% confluency at the time of transfection.
  - Transfection Reagent Preparation: Dilute And1-specific small interfering RNA (siRNA) duplexes and a non-targeting control siRNA in serum-free medium. Separately, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
  - Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
  - Transfection: Add the complexes drop-wise to the cells.
  - Incubation: Incubate the cells for 48-72 hours to allow for And1 protein depletion.

- Validation: Harvest a portion of the cells and perform Western blotting with an anti-And1 antibody to confirm the efficiency of the knockdown compared to the non-targeting control.
- Functional Assays: Use the remaining cells for downstream experiments, such as clonogenic survival assays, immunofluorescence, or cell cycle analysis.[9]

## Co-Immunoprecipitation (Co-IP)

This protocol is used to identify and validate protein-protein interactions with And1.

- Objective: To determine if And1 physically associates with a putative partner protein (e.g., CtIP, Claspin) in vivo.
- Methodology:
  - Cell Lysis: Harvest cells (potentially treated with a DNA damaging agent like camptothecin or HU) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. To distinguish chromatin-bound interactions, a pre-extraction step or treatment with benzonase nuclease can be included.[9]
  - Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G beads for 1 hour to reduce non-specific binding.
  - Immunoprecipitation: Collect the pre-cleared lysate and incubate it overnight at 4°C with an antibody specific to And1 or the bait protein (or an isotype-matched IgG as a negative control).
  - Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
  - Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
  - Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
  - Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting protein.[7][9]



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Caption: Standard experimental workflow for co-immunoprecipitation.

## Immunofluorescence (IF)

This protocol is used to visualize the subcellular localization of And1, particularly its recruitment to sites of DNA damage.

- Objective: To detect the formation of And1 foci at sites of DNA damage induced by laser micro-irradiation or chemical agents.
- Methodology:
  - Cell Culture: Grow cells on glass coverslips.
  - Damage Induction: Induce localized DNA damage using a UV-A laser or treat the entire cell population with a drug like camptothecin.
  - Fixation & Permeabilization: At desired time points post-damage, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.5% Triton X-100.
  - Blocking: Incubate the coverslips in a blocking buffer (e.g., PBS with 5% BSA) to prevent non-specific antibody binding.
  - Primary Antibody: Incubate with a primary antibody against And1. To co-localize, also include an antibody against a known damage marker like  $\gamma$ -H2AX.
  - Secondary Antibody: After washing, incubate with fluorescently-labeled secondary antibodies that recognize the species of the primary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse).
  - Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
  - Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-localization of And1 and  $\gamma$ -H2AX signals as distinct foci indicates recruitment to damage sites.<sup>[9]</sup>

## Therapeutic Implications

And1's essential roles in DNA replication and repair, coupled with its frequent overexpression in many cancer types, make it an attractive target for anti-cancer therapies.<sup>[10]</sup> Cancer cells often

exhibit high levels of replication stress and a greater dependency on DNA repair pathways for survival. Targeting And1 could therefore selectively kill cancer cells by exacerbating this intrinsic genomic instability.

Recently, high-throughput screening efforts have identified small molecule inhibitors of And1. [10] One such compound, an uncharacterized molecule referred to as CH3, was found to promote the degradation of And1 by disrupting its polymerization and promoting its interaction with the E3 ligase Cullin 4B.[10] Another identified inhibitor, Bazedoxifene (BZA), is an FDA-approved drug. These inhibitors have been shown to suppress the growth of a broad range of cancer cells and, importantly, can re-sensitize platinum-resistant ovarian cancer cells to chemotherapy.[10] These findings suggest that targeting And1 is a viable and promising strategy for developing novel cancer therapeutics.

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